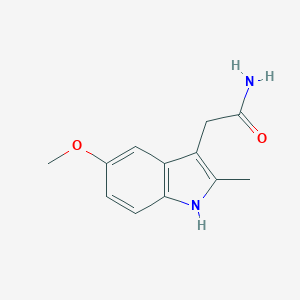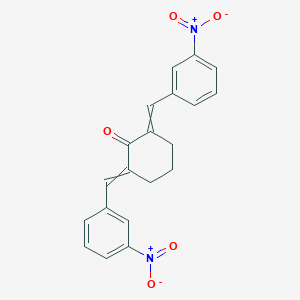
7,8-Dihydropterin
Übersicht
Beschreibung
7,8-Dihydropterin is a naturally occurring molecule found in the body and is a precursor to the essential cofactor tetrahydrobiopterin (BH4). It is a vital molecule in the biochemistry of humans and other organisms, playing a role in the biosynthesis of neurotransmitters, hormones, and other biomolecules. This compound is also a key component in the production of the enzyme phenylalanine hydroxylase, which is essential for the metabolism of the amino acid phenylalanine. This compound is also an important cofactor in the production of nitric oxide, which is involved in several physiological and biochemical processes.
Wissenschaftliche Forschungsanwendungen
Pigmentierung bei Insekten
7,8-Dihydropterin: spielt eine entscheidende Rolle bei der Pigmentierung von Insekten, insbesondere bei Schmetterlingen. Es ist an der Synthese verschiedener Pigmente beteiligt, die in Schmetterlingsflügeln sowie in den Augen und Körpern anderer Insekten vorkommen . Diese Pigmente sind nicht nur für die leuchtenden Farben verantwortlich, sondern zeigen auch Fluoreszenz unter UV-Licht, was die artspezifische Erkennung erleichtern kann.
Enzym-Cofaktor
Als essentieller Cofaktor ist This compound an vielen Stoffwechselreaktionen in lebenden Organismen beteiligt . Es ist an der Hydroxylierung aromatischer Aminosäuren und der Produktion biogener Amine beteiligt, die für verschiedene physiologische Prozesse unerlässlich sind.
Stickstoffoxidproduktion
Die Verbindung ist ein Vorläufer im Stoffwechselweg, der zur Produktion von Stickstoffoxid führt . Stickstoffoxid ist ein wichtiges zelluläres Signalmolekül, das eine Rolle in verschiedenen biologischen Systemen spielt, darunter das Herz-Kreislauf-System und die Immunantwort.
Ausscheidungssubstanz
Im Tierreich dient This compound als Stickstoff-Ausscheidungssubstanz . Diese Funktion ist besonders wichtig für die Aufrechterhaltung des Stickstoffgleichgewichts und die Verhinderung der Anhäufung von toxischem stickstoffhaltigem Abfall.
Visuelle Abschirmung
Pteridine, darunter This compound, wirken als visuelle Abschirmungspigmente . Sie tragen zum Schutz empfindlicher Gewebe vor schädlicher UV-Strahlung bei und sind für die Sehsysteme vieler Tiere unerlässlich.
Stabilität in Lösungen
Forschungen haben gezeigt, dass This compound in Lösungen durch Zugabe von Dithioerythritol stabilisiert werden kann, was eine Oxidation verhindert und die Verbindung in einem reduzierten Zustand hält . Diese Eigenschaft ist für die Lagerung und Verwendung in verschiedenen experimentellen Umgebungen von Bedeutung.
Wirkmechanismus
Target of Action
The primary target of 7,8-Dihydropterin is the enzyme Dihydroneopterin aldolase (DHNA) . This enzyme is found in various organisms, including Staphylococcus aureus .
Mode of Action
This compound acts as an inhibitor of DHNA . DHNA catalyzes the conversion of this compound to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . By inhibiting this enzyme, this compound disrupts the normal function of DHNA and alters the biochemical reactions it is involved in .
Biochemical Pathways
This compound is involved in the de novo synthesis of folic acid from guanosine triphosphate . This pathway involves several enzymes, including dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which have been used as drug targets for antibacterial chemotherapy . By inhibiting DHNA, this compound affects the production of 6-hydroxymethyl-7,8-dihydropterin, a key intermediate in this pathway .
Pharmacokinetics
It is known that this compound is a small molecule, which suggests it may be readily absorbed and distributed in the body .
Result of Action
The inhibition of DHNA by this compound results in the disruption of the de novo synthesis of folic acid . This can lead to a decrease in the levels of folic acid, a crucial cofactor in the biosynthesis of purines, pyrimidines, and amino acids . The exact molecular and cellular effects of this disruption depend on the specific biological context.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
7,8-Dihydropterin interacts with several enzymes, proteins, and other biomolecules. For instance, it is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA), which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . In the folate biosynthesis pathway, the 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS) enzymes catalyze sequential metabolic reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that this compound may accumulate as a result of dihydropteridine reductase (DHPR) inhibition or deficiency, or following oxidative metabolism of tetrahydrofolates .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it inhibits the enzyme DHNA . Furthermore, in the folate biosynthesis pathway, it is involved in reactions catalyzed by the enzymes HPPK and DHPS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, at 37°C, the this compound content rapidly decreases with a corresponding increase in 7,8-dihydroxanthopterin . The addition of dithioerythritol to a this compound solution prevents 6-hydroxy-5,6,7,8-tetrahydropterin oxidation, resulting in a stable solution consisting predominantly of this compound .
Metabolic Pathways
This compound is involved in the folate biosynthesis pathway . It interacts with enzymes such as HPPK and DHPS . The metabolic pathways involving this compound also include effects on metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
2-amino-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1H,2H2,(H4,7,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWKVIXSKSCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C(N1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170466 | |
| Record name | 7,8-Dihydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17838-80-1 | |
| Record name | 7,8-Dihydropterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017838801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dihydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





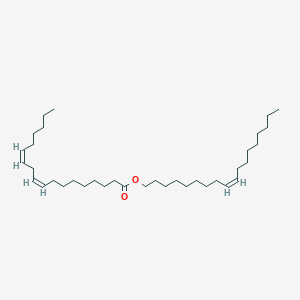




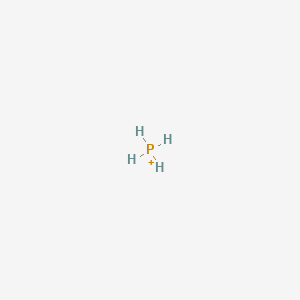
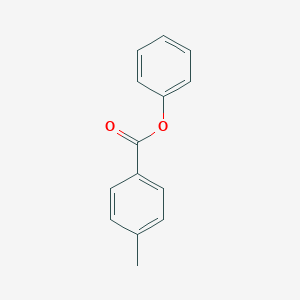

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)

